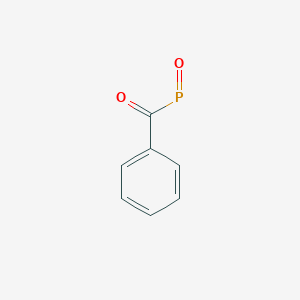
Benzoylphosphanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylphosphanone is an organophosphorus compound with the chemical formula C7H5O2PThis compound features a benzoyl group attached to a phosphine oxide moiety, making it a unique molecule with interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoylphosphanone can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with a phosphine reagent under controlled conditions. Another method includes the oxidation of benzoylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoylphosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted benzoyl derivatives .
Applications De Recherche Scientifique
Benzoylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mécanisme D'action
The mechanism of action of benzoylphosphanone involves its interaction with molecular targets through its phosphine oxide and benzoyl functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Benzoylphosphine: Similar in structure but lacks the oxide group.
Phosphine oxide derivatives: Compounds like diphenylphosphine oxide share the phosphine oxide moiety but have different substituents.
Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
115739-96-3 |
|---|---|
Formule moléculaire |
C7H5O2P |
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
phenyl(phosphoroso)methanone |
InChI |
InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
MXMXVHAQJOTPSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)P=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


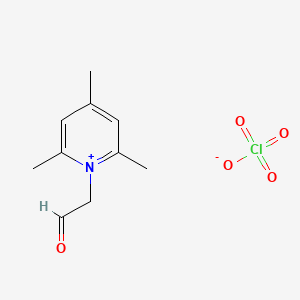
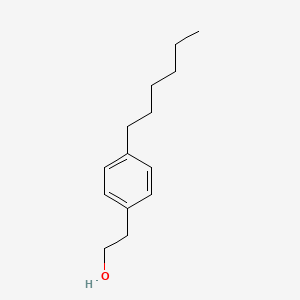

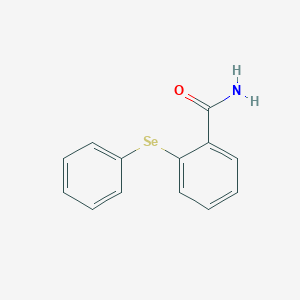
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

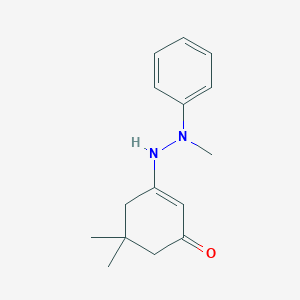
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

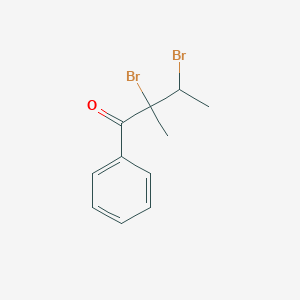
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
